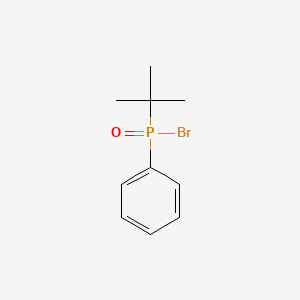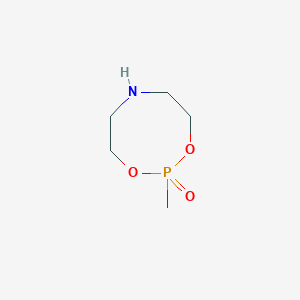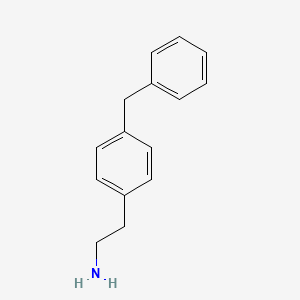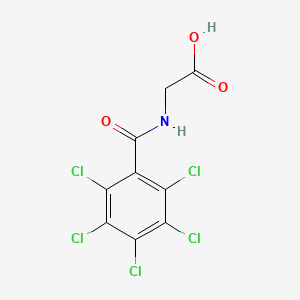
Phosphinic bromide, (1,1-dimethylethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic bromide group attached to a phenyl ring with a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that substitutes the hydrogen atom on the phosphorus atom .
Industrial Production Methods
Industrial production of phosphinic bromide, (1,1-dimethylethyl)phenyl- often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination process. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the bromide group to other functional groups.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of different phosphinic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinic compounds. These products have diverse applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
Phosphinic bromide, (1,1-dimethylethyl)phenyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of phosphinic bromide, (1,1-dimethylethyl)phenyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromide group. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromide group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic chloride, (1,1-dimethylethyl)phenyl-: Similar in structure but contains a chloride group instead of a bromide group.
Phosphinic acid, (1,1-dimethylethyl)phenyl-: Contains a hydroxyl group instead of a bromide group.
Phosphonic acid derivatives: Similar phosphorus-containing compounds with different functional groups.
Uniqueness
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is unique due to the presence of the bromide group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Eigenschaften
| 113502-20-8 | |
Molekularformel |
C10H14BrOP |
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
[bromo(tert-butyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H14BrOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
FPHUBDJKKKVZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)




acetyl chloride](/img/structure/B14318461.png)
